molecular formula C11H16ClN3 B13261396 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine

1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine

Cat. No.: B13261396
M. Wt: 225.72 g/mol
InChI Key: KCKYWWUSZLHAIN-UHFFFAOYSA-N
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Description

1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of diazepine, characterized by the presence of a chlorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with hexahydro-1,4-diazepine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The chlorinated pyridine ring is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine
  • 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
  • 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone

Uniqueness

1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine is unique due to its specific structural features, such as the chlorinated pyridine ring and the hexahydro-1,4-diazepine moiety.

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C11H16ClN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2

InChI Key

KCKYWWUSZLHAIN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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